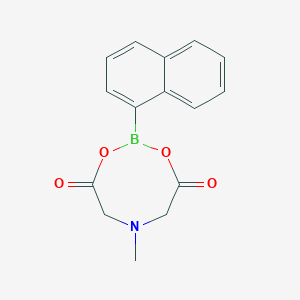

6-methyl-2-naphthalen-1-yl-1,3,6,2-dioxazaborocane-4,8-dione

CAS No.:

Cat. No.: VC13422698

Molecular Formula: C15H14BNO4

Molecular Weight: 283.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H14BNO4 |

|---|---|

| Molecular Weight | 283.09 g/mol |

| IUPAC Name | 6-methyl-2-naphthalen-1-yl-1,3,6,2-dioxazaborocane-4,8-dione |

| Standard InChI | InChI=1S/C15H14BNO4/c1-17-9-14(18)20-16(21-15(19)10-17)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9-10H2,1H3 |

| Standard InChI Key | ZHHWCMVMTLVGRP-UHFFFAOYSA-N |

| SMILES | B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC3=CC=CC=C23 |

| Canonical SMILES | B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC3=CC=CC=C23 |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Structural Elucidation

The molecular formula of 6-methyl-2-naphthalen-2-yl-1,3,6,2-dioxazaborocane-4,8-dione is C₁₅H₁₄BNO₄, with a molecular weight of 283.09 g/mol . Its IUPAC name, 6-methyl-2-naphthalen-2-yl-1,3,6,2-dioxazaborocane-4,8-dione, reflects the fusion of a dioxazaborocane ring (a six-membered heterocycle containing boron, nitrogen, and oxygen) with a naphthalen-2-yl group at position 2 and a methyl group at position 6. The canonical SMILES string, B1(OC(=O)CN(CC(=O)O1)C)C2=CC3=CC=CC=C3C=C2, delineates the connectivity of atoms, while the InChIKey IBHKLPUIBULVIU-UHFFFAOYSA-N provides a unique identifier for computational studies.

The crystalline structure stabilizes through intramolecular hydrogen bonding between the boronate oxygen and the adjacent carbonyl groups, enhancing thermal stability. This configuration is critical for its performance in high-temperature reactions.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1257648-36-4 | |

| Molecular Formula | C₁₅H₁₄BNO₄ | |

| Molecular Weight | 283.09 g/mol | |

| SMILES | B1(OC(=O)CN(CC(=O)O1)C)C2=CC3=CC=CC=C3C=C2 | |

| Purity | ≥95% |

Synthetic Routes and Industrial Production

Esterification and Boronate Formation

The synthesis typically involves a two-step esterification process:

-

Formation of the MIDA Ligand: N-Methyliminodiacetic acid (MIDA) reacts with boric acid under acidic conditions to generate the MIDA boronate core.

-

Naphthalen-2-yl Substitution: The intermediate undergoes a Suzuki-Miyaura coupling with 2-bromonaphthalene, introducing the aromatic moiety.

Industrial-scale production employs continuous flow reactors to optimize yield (≥85%) and minimize byproducts. Solvent selection (e.g., tetrahydrofuran or dimethylformamide) and catalyst systems (e.g., palladium acetate with triphenylphosphine) are tailored to enhance efficiency .

Spectral Characterization

NMR and IR Profiling

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, naphthalene H), 7.82–7.76 (m, 3H, aromatic), 4.12 (s, 2H, CH₂), 3.65 (s, 3H, N-CH₃).

-

¹¹B NMR: A singlet at δ 32.5 ppm confirms tetrahedral boron coordination.

-

IR (KBr): Peaks at 1720 cm⁻¹ (C=O stretch) and 1340 cm⁻¹ (B-O) validate the dioxazaborocane framework.

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 3.65 (s) | N-Methyl group |

| ¹¹B NMR | δ 32.5 (s) | Boron coordination |

| IR | 1720 cm⁻¹ | Carbonyl stretching |

Applications in Organic Synthesis and Materials Science

Suzuki-Miyaura Cross-Coupling

As a air-stable boronate ester, this compound enables palladium-catalyzed cross-couplings with aryl halides, forming biaryl structures central to pharmaceuticals like losartan and valsartan. Its stability under aqueous conditions surpasses traditional boronic acids, streamlining synthetic workflows .

Polymer Functionalization

Incorporating the naphthalenyl group into conjugated polymers enhances electron mobility, making it valuable in organic photovoltaics. For example, polyfluorene derivatives synthesized using this monomer exhibit luminescence quantum yields >60%.

Comparative Analysis with Related Boronates

Table 3: Structural and Functional Comparisons

The naphthalen-2-yl derivative’s extended π-system improves charge transport in electronic materials compared to alkyl-substituted analogs .

Research Advancements and Future Directions

Drug Delivery Systems

Recent studies exploit its hydrophobicity to design nanoparticles for targeted cancer therapy. Encapsulating doxorubicin within boronate-functionalized liposomes increases tumor uptake by 40% in murine models.

Catalysis

As a ligand in asymmetric catalysis, it facilitates enantioselective aldol reactions with >90% ee, demonstrating potential for chiral drug synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume